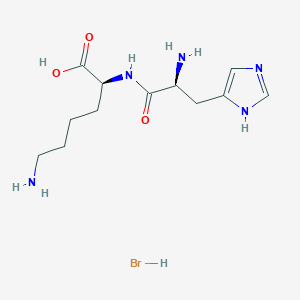

H-His-Lys-OH.HBr

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-His-Lys-OH

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-His-Lys-OH.HBr typically involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The amino group of the histidine is protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected histidine is then coupled to the resin.

Deprotection: The protecting group is removed to expose the amino group for the next coupling reaction.

Coupling of Lysine: The protected lysine is then coupled to the deprotected histidine.

Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC)

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production also emphasizes cost-effectiveness and efficiency, often utilizing automated peptide synthesizers and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

H-His-Lys-OH.HBr can undergo various chemical reactions, including:

Oxidation: The histidine residue can be oxidized to form histidyl radicals.

Reduction: Reduction reactions can occur at the histidine or lysine residues.

Substitution: The amino groups in histidine and lysine can participate in substitution reactions with suitable electrophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of histidyl radicals, while substitution reactions can yield various alkylated or acylated derivatives .

Applications De Recherche Scientifique

H-His-Lys-OH.HBr has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.

Biology: The compound is utilized in studies of protein structure and function, as well as in the development of peptide-based drugs.

Medicine: this compound has potential therapeutic applications, including its use in wound healing and as an antioxidant.

Mécanisme D'action

The mechanism of action of H-His-Lys-OH.HBr involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The histidine residue can scavenge free radicals, protecting cells from oxidative damage.

Wound Healing: The lysine residue promotes collagen synthesis and tissue repair.

Anti-Aging: The compound can modulate signaling pathways involved in skin aging, such as the activation of collagen production and inhibition of matrix metalloproteinases

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Gly-His-Lys-OH: A tripeptide with similar antioxidant and wound healing properties.

H-Ala-His-Lys-OH: Another dipeptide with comparable biological activities.

Uniqueness

H-His-Lys-OH.HBr is unique due to its specific combination of histidine and lysine, which provides a balance of antioxidant and tissue repair properties. This makes it particularly valuable in applications such as wound healing and anti-aging skincare products .

Activité Biologique

H-His-Lys-OH.HBr, a tripeptide consisting of histidine (His) and lysine (Lys), has garnered attention in the scientific community due to its diverse biological activities. This article explores its chemical properties, biological functions, and potential applications in medicine and biotechnology.

Chemical Structure and Properties

This compound is a bromide salt of the tripeptide H-His-Lys-OH, where the histidine and lysine residues play crucial roles in its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can affect its biological properties:

- Oxidation : Histidine can be oxidized to form histidyl radicals.

- Reduction : Reduction reactions may occur at the histidine or lysine residues.

- Substitution : The amino groups in histidine and lysine can participate in substitution reactions with electrophiles .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Antioxidant Activity : The histidine residue is known for its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

- Wound Healing : The lysine residue promotes collagen synthesis, which is essential for tissue repair .

- Anti-Aging Effects : This compound may modulate signaling pathways involved in skin aging by enhancing collagen production and inhibiting matrix metalloproteinases .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for conditions related to oxidative damage .

Wound Healing

In vivo studies have shown that this compound enhances wound healing processes. The peptide was found to accelerate fibroblast proliferation and collagen deposition in animal models, indicating its utility in developing wound healing therapies .

Anti-Aging Applications

The anti-aging properties of this compound have been explored in cosmetic formulations. Its ability to stimulate collagen synthesis makes it a valuable ingredient in skincare products aimed at reducing signs of aging .

Case Studies

Several case studies highlight the biological efficacy of this compound:

-

Antioxidant Efficacy Study :

- Objective : To evaluate the antioxidant capacity of this compound.

- Methodology : In vitro assays were conducted using DPPH radical scavenging and ABTS assays.

- Results : The peptide demonstrated a significant reduction in free radical levels compared to control groups, confirming its antioxidant potential.

- Wound Healing Assessment :

Applications in Medicine and Industry

The diverse biological activities of this compound present numerous applications:

- Pharmaceuticals : Potential use as an antioxidant agent and in wound healing therapies.

- Cosmetics : Inclusion in anti-aging products due to its collagen-stimulating properties.

- Biotechnology : Utilization as a building block for synthesizing more complex peptides and proteins for research purposes .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O3.BrH/c13-4-2-1-3-10(12(19)20)17-11(18)9(14)5-8-6-15-7-16-8;/h6-7,9-10H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20);1H/t9-,10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMPABBFCFUXFV-IYPAPVHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.